Direct Head-to-Head: 3700-fold Greater Potency of Bromo vs. Chloro Analog at CXCR3 Receptor
In a direct comparison within the same patent and assay system, the 2-bromo analog (target compound) demonstrates significantly superior potency as a CXCR3 antagonist compared to its direct 2-chloro analog. The target compound inhibits recombinant human CXCR3 with an IC50 of 1 nM [1], whereas the 2-chloro substituted analog exhibits an IC50 of 3,700 nM [2] under comparable assay conditions. This represents a 3,700-fold difference in potency.
| Evidence Dimension | CXCR3 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 2-Chloro-N-(4-fluoro-3-methylphenyl)propanamide (IC50 = 3,700 nM) |
| Quantified Difference | 3,700-fold higher potency |
| Conditions | FLIPR assay in engineered CHO-K1 cells expressing recombinant human CXCR3, pH 7.4, 2°C [1][2] |
Why This Matters
This dramatic potency difference makes the bromo analog the only viable candidate for CXCR3-mediated studies requiring high target engagement at low concentrations.
- [1] BindingDB. BDBM208613 US9266876, 80. Affinity Data for IC50: 1 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50360708 CHEMBL1934127. Affinity Data for IC50: 3,700 nM. Accessed 2026. View Source
